REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([Cl:13])[CH:7]=[C:6]2[CH3:14].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[ClH:13].[Cl:13][C:8]1[CH:7]=[C:6]([CH3:14])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[C:4]=2[Cl:18])[N:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC(=NC2=CC1)Cl)C
|
Name
|
|
Quantity
|
3.06 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
646 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.902 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred for 1 hour at 60-65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 10-liter, four-necked reactor equipped with a mechanical stirrer, condenser
|
Type
|
ADDITION
|
Details
|
thermowatch, addition funnel and a condenser
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 60 and 65° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15-20° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was removed by suction filtration
|
Type
|
WASH
|
Details
|
washed with cold (10° C.) acetic acid (0.550 liters), and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=NC2=CC=C(C(=C2C(=C1)C)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 978.4 g | |
YIELD: PERCENTYIELD | 81.2% | |
YIELD: CALCULATEDPERCENTYIELD | 162.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |